![molecular formula C7H14N2O B11921555 (7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its octahydro configuration, which indicates the presence of eight hydrogen atoms, and its pyrrolo[1,2-a]piperazin ring system. The compound’s stereochemistry is denoted by the (7R,8aR) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable precursor, such as a pyrrole derivative, which undergoes cyclization and hydrogenation reactions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts, such as palladium on carbon, and hydrogen gas under high pressure to achieve the hydrogenation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst, such as palladium, to produce reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen, similar in structure but with different chemical properties.
Pyrrole: Another aromatic heterocycle with a five-membered ring containing nitrogen.
(7R,8AR)-1,2,3,4,6,7,8,8A-Octahydropyrrolo[1,2-a]pyrazin-7-ol: A closely related compound with a similar bicyclic structure.
Uniqueness
(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol is unique due to its specific stereochemistry and the presence of both pyrrolo and piperazin rings. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(7R,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol |
InChI |
InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
VLVMRQREBYGIBY-RNFRBKRXSA-N |
Isomeric SMILES |
C1CN2C[C@@H](C[C@@H]2CN1)O |
Canonical SMILES |
C1CN2CC(CC2CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


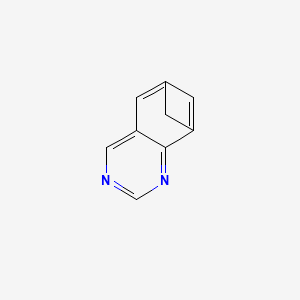
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
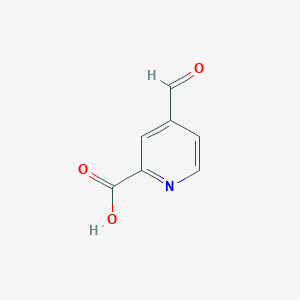
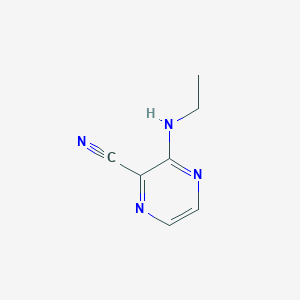

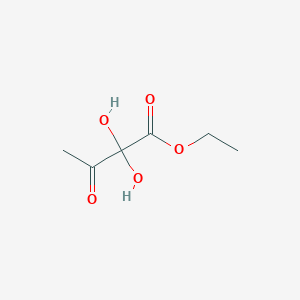
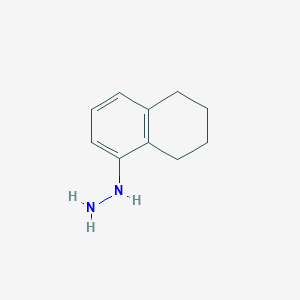
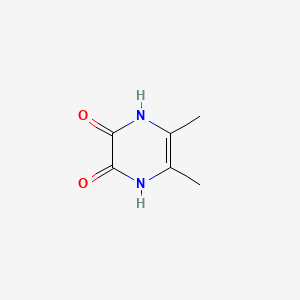
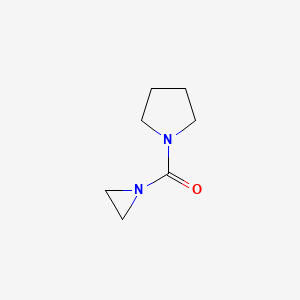
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
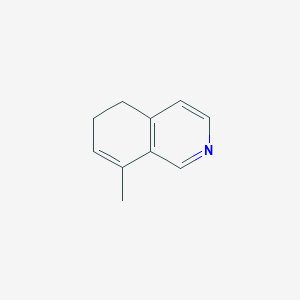
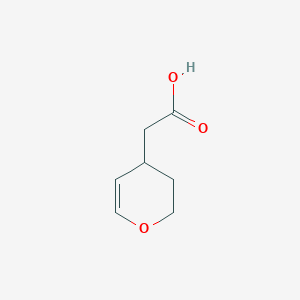
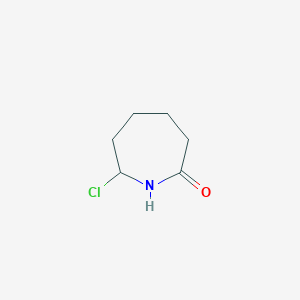
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
